molecular formula C9H10F3NO B13087034 1,1,1-Trifluoro-2-(4-methylpyridin-2-YL)propan-2-OL

1,1,1-Trifluoro-2-(4-methylpyridin-2-YL)propan-2-OL

Cat. No.: B13087034
M. Wt: 205.18 g/mol
InChI Key: DJWNALDGUDUGEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol typically involves the reaction of 4-methyl-2-pyridinemethanol with a trifluoromethylating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-6-3-4-13-7(5-6)8(2,14)9(10,11)12/h3-5,14H,1-2H3

InChI Key

DJWNALDGUDUGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C(F)(F)F)O

Origin of Product

United States

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